华法林-d5

描述

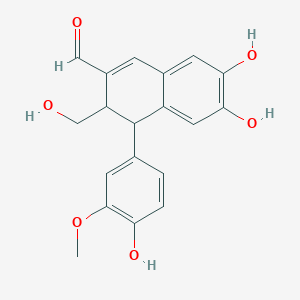

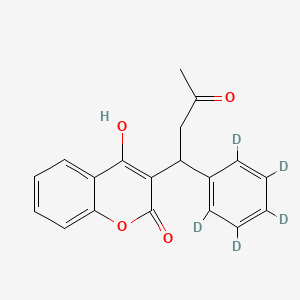

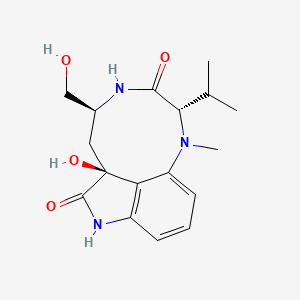

Warfarin-d5 is used as an internal standard for the quantification of warfarin by GC- or LC-MS . It is a vitamin K antagonist, a coumarin derivative, and a racemic mixture of (+)-warfarin and (–)-warfarin . It is an anticoagulant that interferes with the interconversion of vitamin K and vitamin K epoxide and the role of vitamin K in carboxylation of several clotting cascade proteins, inhibiting the initiation of clotting .

Molecular Structure Analysis

The molecular formula of Warfarin-d5 is C19H11D5O4 . The formal name is 4-hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one .科学研究应用

影响华法林剂量的遗传变异:像细胞色素P450-2C9(CYP2C9)和维生素K-环氧还原酶复合物(VKORC1)等酶的遗传变异显著影响华法林剂量的变异性,约占患者间所需剂量差异的50% (Johnson et al., 2011)。

最佳华法林治疗的药物基因组学:CYP4F2基因变异与不同的华法林剂量需求相关,突显了理解个体遗传基因组对最佳华法林治疗的重要性 (Caldwell et al., 2008)。

LC-MS/MS测定华法林对映体:一项研究开发了一种方法,用于同时在人类血浆中液相色谱串联质谱测定华法林对映体。该方法使用华法林-d5作为内部标准,并提供了关于华法林立体特异代谢的见解 (Pradhan et al., 2013)。

华法林治疗的药代动力学模型:开发了一种药代动力学模型,用于个性化口服抗凝治疗华法林,解决了其狭窄治疗范围和由于临床、遗传和人口统计因素引起的反应变异的挑战 (Ferrari et al., 2016)。

不同人群中的华法林敏感性:研究表明,VKORC1和CYP2C9的多态性与华法林敏感性有关,特别是在某些族群中,影响所需的治疗剂量 (Jia et al., 2017)。

钯配合物检测华法林:一项研究探讨了Pd(II)配合物在有机和水性介质中检测华法林的应用,解决了对这种抗凝药物的准确监测技术的需求 (Kumar et al., 2017)。

作用机制

Target of Action

Warfarin primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . VKORC1 is a key component in the vitamin K cycle, which is crucial for the activation of several vitamin K-dependent coagulation factors .

Mode of Action

Warfarin, and its isotopologue Warfarin-d5, act as antagonists to VKORC1 . They inhibit the function of VKORC1 in the liver, leading to the depletion of the reduced form of vitamin K, which serves as a cofactor for gamma carboxylation of vitamin K-dependent coagulation factors . This inhibition prevents the synthesis of biologically active forms of various clotting factors, including factors II (prothrombin), VII, IX, and X .

Biochemical Pathways

The primary biochemical pathway affected by Warfarin is the vitamin K cycle . By inhibiting VKORC1, Warfarin disrupts the cycle, preventing the reduction of vitamin K epoxide to its quinone form, and subsequently to its hydroquinone form . This disruption affects the gamma carboxylation of vitamin K-dependent coagulation factors, rendering them unable to bind calcium and phospholipid membranes needed for their hemostatic function .

Pharmacokinetics

Warfarin is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution (10 L/70kg) and is eliminated by hepatic metabolism with a very small clearance (0.2 L/h/70kg). The elimination half-life is about 35 hours . Genetic factors, such as polymorphisms in CYP2C9, VKORC1, and other genes, can significantly influence the pharmacokinetics of Warfarin .

Result of Action

The primary result of Warfarin’s action is anticoagulation . By inhibiting the synthesis of active forms of various clotting factors, Warfarin prevents blood clot formation, making it an effective treatment for conditions such as venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation . It’s important to note that warfarin can also have adverse effects, such as necrosis, purple toe syndrome, osteoporosis, valve and artery calcification, and drug interactions .

Action Environment

The dose-response relationship of Warfarin is influenced by both genetic and environmental factors . These can include the physical condition of the patient, diet, concomitant medications, and genetic variations in Warfarin and vitamin K metabolism . For example, certain foods rich in vitamin K can decrease the effectiveness of Warfarin, while alcohol can increase its anticoagulant effect. Additionally, certain genetic polymorphisms can make individuals more or less sensitive to Warfarin, affecting its efficacy and safety .

安全和危害

未来方向

The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial . Further studies are still required in patients with advanced CKD to identify the safest and most effective treatment options for VTE and AF .

生化分析

Biochemical Properties

Warfarin-d5 plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The primary interaction of Warfarin-d5 is with Vitamin K and Vitamin K epoxide . This interaction is crucial in the carboxylation of several clotting cascade proteins, which is a key process in blood clotting .

Cellular Effects

Warfarin-d5 has profound effects on various types of cells and cellular processes. It influences cell function by interfering with the role of Vitamin K in the carboxylation of several clotting cascade proteins . This interference inhibits the initiation of clotting, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Warfarin-d5 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Warfarin-d5 exerts its effects at the molecular level by interfering with the interconversion of Vitamin K and Vitamin K epoxide . This interference affects the carboxylation of several clotting cascade proteins, thereby inhibiting the initiation of clotting .

Metabolic Pathways

Warfarin-d5 is involved in the metabolic pathway that involves the interconversion of Vitamin K and Vitamin K epoxide . It interacts with these compounds, affecting the carboxylation of several clotting cascade proteins .

属性

IUPAC Name |

4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKTKQMONHTI-ATTUOBAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716327, DTXSID801016155 | |

| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75472-93-4, 791013-22-4 | |

| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)

![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)